N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide is a complex organic compound with a molecular formula of C18H17N3O2 and a molecular weight of 307.35 g/mol. This compound features a cyano group, a methoxyphenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the oxazole ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the oxazole ring and the cyano group suggests that it could interact with various biological targets, making it a candidate for drug development. Studies might focus on its activity against specific enzymes or receptors, its potential as an anti-inflammatory or anticancer agent, and its overall bioavailability and toxicity.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide
- N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide
- N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-imidazole-4-carboxamide
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-methyl-5-phenyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-22-18(19(26-13)14-8-4-3-5-9-14)20(24)23-16(12-21)15-10-6-7-11-17(15)25-2/h3-11,16H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHWHCRXHKURJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)C(=O)NC(C#N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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